N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a benzoxazepine-derived acetamide compound characterized by a fused bicyclic core structure with ethyl and dimethyl substituents at positions 5 and 3, respectively. Its crystallographic refinement and structural validation likely employ tools like SHELXL, a widely used program for small-molecule crystallography .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-4-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAAXTTUNCANMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound belonging to the class of oxazepines. Its unique structure includes a sulfonamide moiety that has been associated with diverse biological activities. This article provides an overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features several functional groups that contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Oxazepine ring | Provides a bicyclic structure known for various pharmacological properties. |
| Sulfonamide group | Enhances reactivity and potential interactions with biological targets. |
| Fluorophenyl group | May influence binding affinity and selectivity towards specific receptors. |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors that play critical roles in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of enzymes such as carbonic anhydrases, which are involved in pH regulation and fluid balance in the body.
1. Anti-inflammatory Properties
Research indicates that compounds within the oxazepine class exhibit anti-inflammatory effects. The sulfonamide group may facilitate interactions with inflammatory pathways, potentially making this compound useful in treating conditions characterized by excessive inflammation .
2. Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Potential Applications in Cancer Therapy
The compound's structural features suggest potential applications in cancer therapy due to its ability to inhibit specific enzymes involved in tumor growth and metastasis. Studies are ongoing to evaluate its efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the oxazepine class:
- Study on Carbonic Anhydrase Inhibition : A derivative of the oxazepine structure demonstrated significant inhibitory activity against carbonic anhydrases with IC50 values indicating strong binding affinity. This suggests potential applications in managing conditions like glaucoma and certain cancers .
- Antimicrobial Efficacy : Research on related sulfonamide compounds has shown effective inhibition of bacterial growth in vitro, supporting the hypothesis that N-(5-ethyl-3,3-dimethyl-4-oxo...) may possess similar properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoxazepine Family
The compound shares core similarities with other benzoxazepine derivatives but exhibits distinct functionalization. Below is a comparative analysis with N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (CAS 2034503-44-9) :
Functional Group Impact on Physicochemical Properties
- Fluorine vs. Trifluoromethoxy Groups: The target compound’s 4-fluorophenyl group offers moderate electron-withdrawing effects, favoring solubility in polar solvents.
- Alkyl Substituents : The 5-ethyl and 3,3-dimethyl groups in the target compound likely enhance metabolic stability compared to the simpler ethyl chain in CAS 2034503-44-8.
Crystallographic and Intermolecular Interaction Analysis
The target compound’s dimethyl and ethyl substituents may disrupt crystal packing efficiency compared to the more planar trifluoromethoxy analogue. Etter’s graph-set analysis predicts that the acetamide NH group in the target compound forms stronger hydrogen bonds (e.g., N–H···O=C motifs) than the electron-deficient trifluoromethoxy counterpart.
Research Findings and Implications
- Pharmacological Potential: While both compounds lack disclosed activity data, the trifluoromethoxy group in CAS 2034503-44-9 suggests enhanced CNS targeting, whereas the target compound’s fluorine and alkyl groups may favor peripheral tissue distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
